1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-17-9-7-16(8-10-17)19(25)14-27-21-12-11-20-22-18(13-24(20)23-21)15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRNGKSRBJVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Thioether formation:
Methoxyphenyl attachment: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the imidazo[1,2-b]pyridazine ring or the thio group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or imidazo[1,2-b]pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer properties. The compound under discussion has been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent. For instance, studies have demonstrated that imidazo[1,2-b]pyridazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity. In vitro studies reveal that related imidazo compounds possess potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Phosphodiesterase (PDE) Inhibition
Recent investigations have identified compounds similar to 1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone as inhibitors of phosphodiesterase enzymes, particularly PDE10A. PDE inhibitors have therapeutic implications in treating conditions such as Type II diabetes and neurological disorders by modulating cyclic nucleotide levels within cells . This suggests that the compound may contribute to the development of novel treatments for these diseases.
Synthesis and Structural Studies
The synthesis of this compound involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core through condensation reactions. The structural integrity and purity of synthesized compounds are often confirmed using techniques like NMR spectroscopy and X-ray crystallography. These methods provide insights into the molecular interactions and stability of the compound, which are crucial for understanding its biological activity .
Potential Applications in Coordination Chemistry
Due to its unique thioketone structure, this compound may serve as a ligand in coordination chemistry. The presence of sulfur and nitrogen heteroatoms allows it to form stable complexes with transition metals. Such complexes could exhibit interesting catalytic properties or be used in material science applications, such as sensors or electronic devices .
Future Directions in Research
Ongoing research is focused on optimizing the structure of 1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone to enhance its biological efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are essential for identifying key functional groups responsible for its pharmacological effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure can be compared to derivatives with variations in the heterocyclic ring, substituent positions, and functional groups (Table 1). Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Heterocycle Influence: The target compound’s imidazo[1,2-b]pyridazine core (vs. triazole in 12a and 8a ) likely enhances π-π stacking interactions due to its extended aromatic system. Triazole analogs, however, exhibit higher yields (e.g., 94% for 12a), suggesting better synthetic accessibility .
Electron-Withdrawing Groups: Chlorophenyl (8a ) or trifluoromethyl (7a ) substituents increase electrophilicity, which could enhance reactivity in nucleophilic environments.
Physical Properties :
- Melting points vary significantly: Triazole derivatives (e.g., 8a at 162–164°C ) have higher melting points than thiophene-containing analogs (e.g., 143–145°C for 5b ), likely due to stronger intermolecular interactions in triazoles.
- Yields for triazole derivatives (76–94% ) surpass those of thiazolo[3,2-b]triazoles (21–85% ), indicating favorable reaction kinetics for triazole formation.
Spectral and Analytical Data
- FT-IR: The C=O stretch at ~1596 cm⁻¹ in 12a is consistent with ethanone derivatives. Similar bands would be expected for the target compound.
- NMR : Aromatic proton signals (e.g., δ 8.03 for 12a ) align with methoxyphenyl environments. Chlorophenyl substituents (8a ) downfield-shift adjacent protons due to electron withdrawal.
Biological Activity
The compound 1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone is a member of the imidazo[1,2-b]pyridazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure features a methoxy group on a phenyl ring and an imidazo[1,2-b]pyridazine moiety linked through a thioether bond.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, particularly for its antimicrobial and anticancer properties. The following sections summarize key findings from various research efforts.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum . In vitro assays demonstrated significant inhibitory activity with minimum inhibitory concentrations (MICs) reported as low as 0.5 μg/mL for certain derivatives. Table 1 summarizes the MIC values for various substituted derivatives:
| Compound | C6 Substituent | C2 Substituent | Mtb MIC90 (μg/mL) | Mm MIC90 (μg/mL) |
|---|---|---|---|---|
| 1a | BnO | Ph | 1 | 1.51 |
| 2a | BnS | Ph | 0.5 | 0.25 |
| 2b | 3-MeO-BnS | 2-F-Ph | 0.5 | 0.06 |
These results indicate that modifications at the C2 and C6 positions can significantly enhance antimicrobial potency, showcasing the importance of SAR in drug design .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, it was found to exhibit cytotoxic effects, with IC50 values indicating potent activity against specific cancer types. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although detailed mechanistic studies are ongoing.
Case Studies
Case Study 1: Antitubercular Activity
A high-throughput screening campaign identified several imidazo[1,2-b]pyridazine derivatives with significant antitubercular activity. Among these, compounds similar to 1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone showed promising results against Mtb with an emphasis on the importance of electronic and steric factors in enhancing activity .
Case Study 2: Cancer Cell Lines
In vitro studies on human cancer cell lines demonstrated that this compound could effectively inhibit cell proliferation. The observed effects were attributed to its ability to induce oxidative stress and modulate apoptotic pathways . Further research is required to elucidate the specific pathways involved.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Methoxy Group : Enhances solubility and bioavailability.
- Thioether Linkage : Contributes to stability and interaction with biological targets.
- Substituents on Phenyl Rings : Modulate potency; electron-donating groups generally increase activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone?
- Methodology : The compound is typically synthesized via multi-step alkylation and condensation reactions. For example, alkylation of 2-phenylimidazo[1,2-b]pyridazine-6-thiol with 2-bromo-1-(4-methoxyphenyl)ethanone under reflux in ethanol yields the target compound. Yields exceeding 80% are achieved using stoichiometric control and inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
- Key Parameters : Reaction time (6–12 hours), temperature (70–80°C), and solvent polarity are critical for minimizing byproducts like disulfide formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1675 cm⁻¹ and thioether (C-S) vibrations at ~1150–1297 cm⁻¹ .
- NMR : H NMR (DMSO-d₆) identifies methoxy protons (δ 3.86 ppm), aromatic protons (δ 7.06–8.01 ppm), and thioether-linked CH₂ groups (δ 4.75 ppm) .
- LC-MS : ESI-MS ([M-H]⁻ at m/z 318) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths (e.g., C-S: 1.76–1.82 Å) and dihedral angles, confirming spatial arrangement .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation : Classified under GHS as acutely toxic (oral, dermal) and a respiratory irritant. Use PPE (gloves, goggles, respirators), avoid dust generation, and ensure fume hood ventilation .
- Emergency Measures : Skin/eye exposure requires 15-minute water rinsing; inhalation necessitates immediate fresh air and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Cross-validate assays (e.g., antimicrobial vs. anticancer) under standardized conditions (pH 7.4, 37°C). Use structural analogs (e.g., 6-(4-methoxybenzylidene) derivatives) to isolate pharmacophoric contributions. Dose-response curves (IC₅₀ values) and molecular docking (e.g., against kinase targets) clarify mechanism-specific activity .
Q. What computational modeling approaches are suitable for studying its structure-activity relationships (SAR)?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2, leveraging crystallographic data for force field optimization .
- QSAR Models : Apply Gaussian-based DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with observed bioactivity .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO/water) to assess conformational stability over 100-ns trajectories .
Q. What is the role of the thioether linkage in modulating chemical reactivity?
- Mechanistic Insight : The C-S bond undergoes nucleophilic substitution (e.g., with alkyl halides) or oxidation (to sulfoxides/sulfones) under controlled conditions. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on thiol concentration, suggesting a two-step mechanism .
Q. How can crystallographic challenges (e.g., disorder) be addressed during structural analysis?
- Methodology : Use low-temperature (100 K) data collection on a Stoe IPDS II diffractometer to reduce thermal motion artifacts. Apply SHELXL refinement with constraints for disordered methoxyphenyl groups. R-factors below 0.05 indicate high reliability .
Q. What stability studies are critical for long-term storage of this compound?
- Methodology : Accelerated degradation studies (40°C/75% RH, 1 month) with HPLC monitoring. Degradation products (e.g., hydrolyzed ketone or oxidized thioether) are identified via LC-MS/MS. Store in amber vials under nitrogen at -20°C to prevent photolysis and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
